1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The molecular formula for this compound is with a molecular weight of approximately 269.3 g/mol. It is typically utilized in research settings for its cytotoxic properties against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
The synthesis of 1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several synthetic routes. A common method involves the reaction of 2-aminoethanol with substituted phenols under Mitsunobu reaction conditions to form the corresponding amines. These amines are then reacted with 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to produce the final product .
The synthesis typically includes the following steps:
The molecular structure of 1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo[3,4-d]pyrimidine core with an aminoethyl side chain and a methylbenzyl substituent. The compound's structural data includes:
The primary chemical reactions involving 1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one include its interactions as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By binding to CDK2, this compound disrupts the kinase's activity essential for cell cycle progression from G1 to S phase .
Additionally, it may undergo various transformations depending on reaction conditions such as temperature and solvent choice. This flexibility allows for potential modifications that could enhance its biological activity or selectivity.
The mechanism of action for 1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves the inhibition of CDK2. This inhibition leads to cell cycle arrest by preventing the phosphorylation events necessary for G1/S transition. The compound's binding affinity for CDK2 suggests that it effectively competes with ATP for binding at the active site of the enzyme .
Pharmacokinetic studies indicate that this compound possesses suitable bioavailability and cytotoxicity across various cancer cell lines, making it a candidate for further development in cancer therapeutics.
The physical and chemical properties of 1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one include:
These properties are crucial for determining its stability during storage and handling in laboratory settings.
Due to its potent inhibitory effects on CDK2, 1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is primarily used in scientific research aimed at understanding cell cycle regulation and developing new cancer therapies. Its ability to induce cell cycle arrest makes it a valuable tool in studying tumor biology and potential treatments for various cancers.
Additionally, ongoing research may explore its utility in combination therapies or as a lead compound for further structural modifications aimed at enhancing efficacy or reducing side effects in clinical applications.
The pyrazolo[3,4-d]pyrimidin-4-one scaffold emerged as a bioisostere of purine nucleobases, with early derivatives like allopurinol (developed in the 1960s) demonstrating clinical utility as xanthine oxidase inhibitors for gout treatment. This established the scaffold’s capacity to mimic endogenous purines and modulate enzymatic activity. Over subsequent decades, strategic modifications at N1, C3, and N5 positions yielded diverse bioactive agents: Antiviral derivatives such as 2-(((5-alkyl/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)pyrimidin-4(3H)-ones exhibited nanomolar anti-HIV activity (EC~50~ = 3.8 nM), acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [6]. Oncology-focused innovations include pan-ALDH1A inhibitors (e.g., CM39 analogs) developed to overcome chemotherapy resistance in high-grade serous ovarian cancer (HGSOC). Optimization led to orally bioavailable compounds (e.g., 68 and 69) with synergistic activity alongside platinum/taxane chemotherapies [2]. Neurodegenerative disease targets were addressed through PDE9 inhibition, exemplified by amino-heterocyclic derivatives patented for Alzheimer’s disease, leveraging the scaffold’s blood-brain barrier permeability [5]. This progression underscores the scaffold’s versatility across therapeutic areas.
Table 1: Key Therapeutic Milestones of Pyrazolo[3,4-d]Pyrimidin-4-one Derivatives
Era | Therapeutic Area | Representative Derivative | Biological Target | Activity |
---|---|---|---|---|
1960s | Metabolic Disease | Allopurinol | Xanthine Oxidase | IC~50~ ~ 1-5 µM |
2000s | Oncology | CM39-derived pan-ALDH1A inhibitors | ALDH1A1/1A3 | ALDEFLUOR IC~50~ ~ 161 nM |
2010s | Virology | 5-(Pyrazolylmethyl)thio-S-DABO analogs | HIV-1 Reverse Transcriptase | EC~50~ = 3.8 nM |
2020s | Neuroscience | 1-(2-Aminoethyl)-5-aryl derivatives | PDE9 | K~i~ < 100 nM (Patented) |
The 4-oxo pyrazolo[3,4-d]pyrimidine core is a planar, bicyclic heteroaromatic system that confers exceptional hydrogen-bonding capacity and metal-coordination potential. Its keto-enol tautomerism (e.g., 4H-pyrazolo[3,4-d]pyrimidin-4-one vs. 4-hydroxypyrazolo[3,4-d]pyrimidine) dictates electron distribution and binding interactions [4]. The N1 nitrogen and C4 carbonyl form key hydrogen bond acceptors, while N2-H serves as a donor, enabling mimicry of adenine’s Watson-Crick face. This facilitates competitive inhibition of purine-binding enzymes like kinases, phosphodiesterases, and oxidoreductases [5] .
Substituent positioning critically modulates bioactivity:
Table 2: Impact of Substituents on Pyrazolo[3,4-d]Pyrimidin-4-one Properties
Position | Substituent | Electronic Effect | Steric Consequence | Biological Impact |
---|---|---|---|---|
N1 | 2-Aminoethyl | +I effect | Extended conformation | ↑ Solubility; Salt bridge formation |
N5 | 2-Methylbenzyl | +M effect (benzyl) | Ortho-methyl restricts rotation | ↑ Hydrophobic binding; ↓ Metabolic oxidation |
C3 | H (unsubstituted) | None | Minimal footprint | Optimal for ATP-site penetration |
C6 | Trifluoromethyl | Strong -I effect | Moderate bulk | ↑ Electrophilicity; ↑ Enzyme affinity |
The 1-(2-aminoethyl)-5-(2-methylbenzyl) substitution pattern addresses three critical drug design challenges: bioavailability, target engagement, and isoform selectivity. The 1-(2-aminoethyl) side chain provides pH-dependent solubility (protonation below pH 7) crucial for gastrointestinal absorption and systemic distribution. Its flexibility enables deep penetration into enzyme active sites (e.g., ALDH1A’s anionic substrate channel), where the terminal amine forms ionic bonds with conserved aspartate residues (e.g., Asp-49 in ALDH1A1) [2] [5].
The 5-(2-methylbenzyl) group confers optimized hydrophobic interactions and metabolic resistance:
Synergistically, these groups enable dual-target engagement. In molecular modeling, the 1-(2-aminoethyl) chain anchors the core to conserved polar residues, while the 5-(2-methylbenzyl) group occupies isoform-specific hydrophobic regions—explaining the compound’s pan-ALDH1A inhibition (IC~50~ < 100 nM for 1A1/1A3) and negligible activity against ALDH2 (<20% inhibition at 20 μM) [2]. This precision engineering exemplifies structure-driven optimization of the pyrazolo[3,4-d]pyrimidin-4-one scaffold.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1